1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine
Description
1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine is a binaphthylamine derivative featuring two tetrahydronaphthalene (tetralin) rings linked via an amine group. Its nomenclature follows IUPAC guidelines, where the numbering of substituents reflects the positions of amino groups on the partially saturated naphthalene rings .
Properties
IUPAC Name |
1-(2-amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12H,1-8,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTHXJXFQJFWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine (CAS Number: 229177-78-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is characterized by a complex structure that includes a tetrahydronaphthalene core, which is known for its diverse pharmacological properties.
- Molecular Formula : C20H24N2
- Molecular Weight : 292.4 g/mol
- Purity : ≥95%
- IUPAC Name : 1-(2-amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Neurotransmitter Modulation
1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine has been shown to interact with excitatory amino acid transporters (EAATs), particularly EAAT1 and EAAT2. This interaction is crucial for modulating glutamate levels in the brain and can influence synaptic transmission and neuroprotection.
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydronaphthalene derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | High | DNA synthesis inhibition and apoptosis induction |
| 4h | A549 | Low | Apoptosis at lower concentrations than cisplatin |
These findings suggest that derivatives of tetrahydronaphthalene may serve as effective agents in cancer therapy by inducing apoptosis and inhibiting DNA synthesis in cancer cells .
3. Anticholinesterase Activity
Some studies have reported that compounds similar to 1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine exhibit anticholinesterase activity. For example, specific derivatives demonstrated up to 49.92% inhibition of acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
4. Antimicrobial Activity
Tetrahydronaphthalene derivatives have also been investigated for their antimicrobial properties. Novel compounds synthesized from this scaffold showed promising activity against various pathogens .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of tetrahydronaphthalene derivatives on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The results indicated significant cytotoxic effects and apoptosis induction in treated cells compared to controls. The compounds were tested using the MTT assay to determine cell viability and apoptosis rates.
Case Study 2: Neuroprotective Effects
In animal models, administration of this compound at varying dosages revealed dose-dependent effects on glutamate levels and synaptic transmission. Low doses enhanced synaptic activity while higher doses exhibited neuroprotective effects against excitotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Tetralin Backbones
a. 5,6,7,8-Tetrahydronaphthalen-1-amine Hydrochloride (CAS 2217-41-6)
b. 1-(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
c. N-Benzyl-5,6,7,8-tetrahydronaphthalen-1-amine
- Structure : Features a benzyl-substituted amine on a single tetralin ring.
- Key Differences : Increased lipophilicity due to the benzyl group, enhancing membrane permeability.
- Applications : Intermediate in palladium-catalyzed C–H functionalization reactions .
Functional Group Variations
a. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS 92050-16-3)
- Structure : Methyl substituents on the tetralin ring enhance steric bulk.
b. N-Methyl-N-phenyl-1-(phenylselanyl)-5,6,7,8-tetrahydronaphthalen-2-amine
- Structure : Incorporates selenium and phenyl groups.
- Key Differences : Selenium introduces redox-active properties, while phenyl groups modify electronic effects.
- Applications: Tested in aminoselenation reactions for heterocycle synthesis .
Pharmacologically Relevant Derivatives
a. TH-PHP and TH-PVP
- Structures : Pyrrolidinyl-substituted tetralin derivatives with ketone backbones.
- Key Differences : Lack amine linkages but share psychoactive properties due to dopamine reuptake inhibition.
- Applications: Studied as cathinone analogs with stimulant effects .
b. 6-(Dipropylamino)-5,6,7,8-tetrahydro-2-methyl-1-naphthalenol (CAS 88935-99-3)
Data Tables
Table 1: Structural and Functional Comparisons
| Compound Name | Backbone | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | Binaphthyl | Dual amines | ~290* | Catalysis, Drug Design |
| 5,6,7,8-Tetrahydronaphthalen-1-amine HCl | Monocyclic | Single amine | 169.6 | Synthetic Intermediate |
| N-Benzyl-5,6,7,8-tetrahydronaphthalen-1-amine | Monocyclic | Benzyl-amine | 237.3 | Ligand in C–H activation |
| TH-PHP | Monocyclic | Pyrrolidinyl, ketone | 285.4 | Psychoactive Research |
*Estimated based on analogous structures.
Key Research Findings
- Catalytic Applications : Binaphthylamines like the target compound are under investigation for asymmetric catalysis due to their chiral centers and hydrogen-bonding motifs .
- Medicinal Chemistry : Derivatives with bulky substituents (e.g., tetramethyl groups) show improved selectivity in receptor binding but reduced solubility .
- Synthetic Challenges : Steric hindrance in binaphthyl systems complicates regioselective functionalization, requiring tailored catalysts .
Q & A
Q. What are the standard synthetic routes for 1-(2-amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine?
The compound is typically synthesized via catalytic hydrogenation of aromatic precursors. For example, hydrogenation of 2-naphthylamine derivatives using palladium catalysts (e.g., 10% Pd/C) under moderate hydrogen pressure (2–5 bar) in ethyl acetate at 70°C yields the tetrahydronaphthalene backbone with up to 97% efficiency . Solvent selection (e.g., ethyl acetate) and catalyst loading are critical to minimize side reactions.
Q. What are the primary characterization techniques for confirming the structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydrogenation of aromatic rings and amine group positions.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₉H₂₄N₂, exact mass 280.19 g/mol).
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides precise bond lengths and angles (e.g., orthogonal crystal system with space group Aba2 for structurally related compounds) .
Q. What safety precautions are required when handling this compound?
Based on safety data sheets (SDS), the compound may pose inhalation and skin contact hazards. Use fume hoods, nitrile gloves, and protective eyewear. Ethyl acetate, a common solvent in its synthesis, requires additional flammability precautions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization involves:
- Catalyst Screening : Testing Pd/C vs. Raney Ni for hydrogenation efficiency and selectivity.
- Pressure-Temperature Trade-offs : Higher hydrogen pressure (e.g., 5 bar) at 70°C improves reaction rates but may require stricter safety protocols .
- Solvent Polarity : Ethyl acetate vs. methanol impacts solubility and side-product formation.
Q. How do steric and electronic effects influence the reactivity of the tetrahydronaphthalene backbone?
The partially saturated naphthalene ring introduces conformational rigidity, affecting regioselectivity in subsequent reactions (e.g., alkylation or acylation). Computational studies (DFT) can predict electron density distributions, while experimental validation via Hammett plots quantifies substituent effects .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?
Discrepancies often arise from dynamic stereochemistry or solvent effects. Solutions include:
- Variable-Temperature NMR : To identify rotamers or conformational exchange.
- Deuterated Solvents : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.
- 2D NMR (COSY, NOESY) : To assign ambiguous proton environments .
Q. How can the compound’s stability under acidic/basic conditions be evaluated for drug discovery applications?
Perform forced degradation studies:
- Acidic Conditions : 0.1 M HCl at 25°C for 24 hours.
- Basic Conditions : 0.1 M NaOH at 25°C for 24 hours. Monitor degradation products via LC-MS and compare to stability profiles of related tetrahydronaphthalene derivatives .
Data Contradiction Analysis
Q. Why do reported melting points vary across literature sources?
Variations may stem from:
- Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic).
- Purity : Impurities from incomplete hydrogenation or solvent residues.
- Measurement Methods : Differential scanning calorimetry (DSC) vs. capillary tube results .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
